molecular formula C25H19FN2O5S B6569922 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 946291-19-6

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No. B6569922
CAS RN: 946291-19-6
M. Wt: 478.5 g/mol
InChI Key: JBOVQASFEXZNKH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorobenzenesulfonyl group, a tetrahydroquinoline group, and a chromene carboxamide group . These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the tetrahydroquinoline group could be formed through a Povarov reaction or similar process . The fluorobenzenesulfonyl group could be introduced using a sulfonyl chloride in a substitution reaction . The chromene carboxamide group could be formed through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the different functional groups contributing to its overall shape and properties. The presence of the fluorine atom in the benzenesulfonyl group could introduce interesting electronic effects, while the tetrahydroquinoline and chromene groups could contribute to the compound’s three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzenesulfonyl group could potentially undergo electrophilic aromatic substitution reactions, while the amide group in the chromene carboxamide portion could participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Based on its structure, it could potentially be irritating or harmful if inhaled, ingested, or if it comes into contact with skin .

Future Directions

The potential applications of this compound would depend on its specific properties and activities. It could be of interest in fields like medicinal chemistry, where it could be investigated for its potential therapeutic effects .

properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O5S/c26-18-8-11-20(12-9-18)34(31,32)28-13-3-5-16-7-10-19(15-22(16)28)27-24(29)21-14-17-4-1-2-6-23(17)33-25(21)30/h1-2,4,6-12,14-15H,3,5,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOVQASFEXZNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)N(C1)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide

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